molecular formula C21H13N3O5 B15039714 4-nitro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

4-nitro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

Cat. No.: B15039714
M. Wt: 387.3 g/mol
InChI Key: OWNJWJIDPIRRPF-UHFFFAOYSA-N
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Description

4-nitro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is a complex organic compound that features a benzoxazine ring fused with a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide typically involves the reaction of 4-nitrobenzoyl chloride with 3-(4-oxo-4H-3,1-benzoxazin-2-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The benzoxazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-amino-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide.

    Reduction: Formation of 4-nitro-N-[3-(4-hydroxy-4H-3,1-benzoxazin-2-yl)phenyl]benzamide.

    Substitution: Formation of various substituted benzoxazine derivatives.

Scientific Research Applications

4-nitro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The benzoxazine ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H13N3O5

Molecular Weight

387.3 g/mol

IUPAC Name

4-nitro-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H13N3O5/c25-19(13-8-10-16(11-9-13)24(27)28)22-15-5-3-4-14(12-15)20-23-18-7-2-1-6-17(18)21(26)29-20/h1-12H,(H,22,25)

InChI Key

OWNJWJIDPIRRPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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